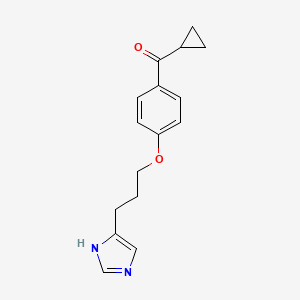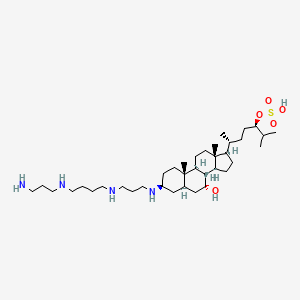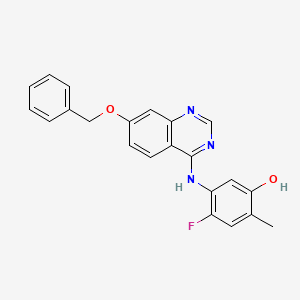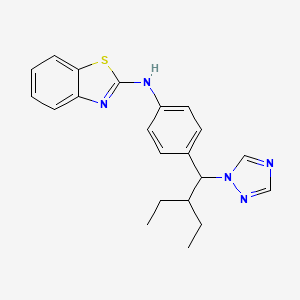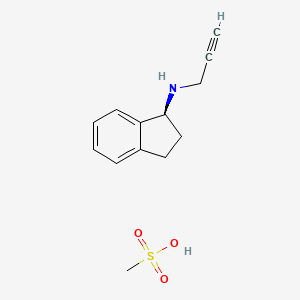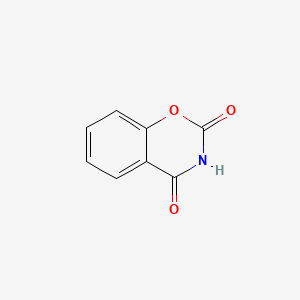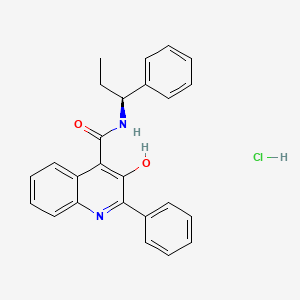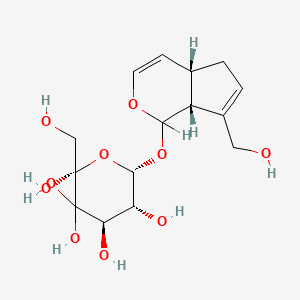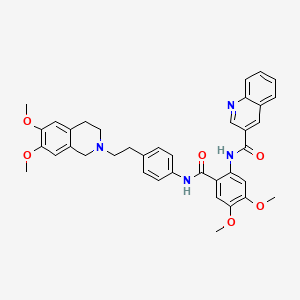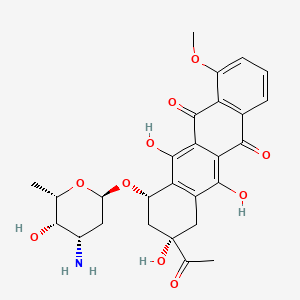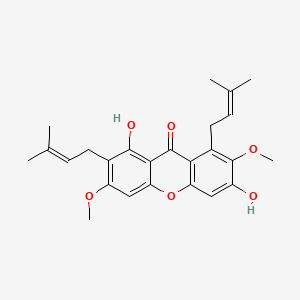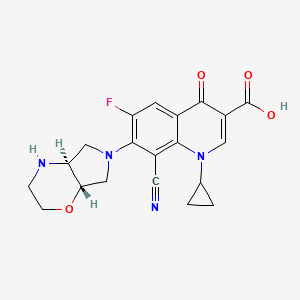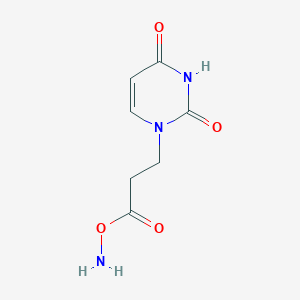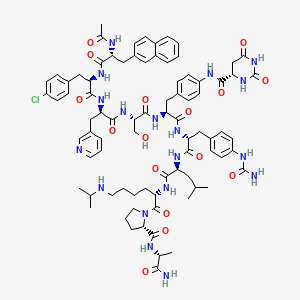![molecular formula C27H38N6O2 B1662581 N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide CAS No. 118290-26-9](/img/structure/B1662581.png)
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Vue d'ensemble
Description
This compound, also known as AF-DX 384, is a subtype-selective antagonist that binds to the M2 muscarinic receptor . It has a molecular formula of C27H38N6O2 . The M2 muscarinic receptor is one of the five subtypes of muscarinic receptors belonging to the family of G-protein-coupled receptors, which are targets for multiple neurodegenerative diseases .
Molecular Structure Analysis
The high-resolution structures of a thermostabilized mutant M2 receptor bound to AF-DX 384 have been reported . The thermostabilizing mutation S110R in M2 was predicted using a theoretical strategy . The Arg in the S110R mutant mimics the stabilizing role of the sodium cation, which is known to allosterically stabilize inactive states of class A GPCRs .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H38N6O2 and an average mass of 478.63 Da . Further physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
-
Structural Analysis
- Field : Structural Biology
- Application : This compound is listed in the RCSB Protein Data Bank (PDB), which suggests it may be used in structural biology research, particularly in the study of protein-ligand interactions .
- Method : The compound can be used in X-ray crystallography or NMR spectroscopy to determine the structure of a protein or other macromolecule .
- Results : The specific results would depend on the particular protein or macromolecule being studied .
-
Anti-inflammatory Research
- Field : Medicinal Chemistry
- Application : Compounds with similar structures have been synthesized and analyzed for their anti-inflammatory properties .
- Method : These compounds are typically synthesized in a lab and then tested in vitro for their ability to inhibit inflammation-related enzymes .
- Results : Some compounds with similar structures have shown promising results, with significant inhibition of inflammation-related enzymes .
-
GABA Modulator
- Field : Neuropharmacology
- Application : This compound is classified as a GABA modulator, which suggests it may have applications in neuropharmacology, particularly in the study of GABA-A receptors .
- Method : The compound can be used in in vitro assays to study its effects on GABA-A receptor activity .
- Results : The specific results would depend on the particular assay and the specific parameters of the study .
-
Pharmaceutical Manufacturing
- Field : Pharmaceutical Chemistry
- Application : This compound is listed in the Fisher Scientific database, which suggests it may be used in the manufacturing of pharmaceuticals .
- Method : The compound can be synthesized in a lab and then used as a starting material or intermediate in the synthesis of pharmaceuticals .
- Results : The specific results would depend on the particular pharmaceutical being synthesized .
-
11β-HSD-1 Inhibitor
- Field : Medicinal Chemistry
- Application : Piperidine derivatives have been used in the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine, which is a key step in the manufacturing process for an 11β-HSD-1 inhibitor .
- Method : The compound can be synthesized in a lab and then used as a starting material or intermediate in the synthesis of pharmaceuticals .
- Results : The specific results would depend on the particular pharmaceutical being synthesized .
-
Chemical Manufacturing
- Field : Industrial Chemistry
- Application : This compound is listed in the Fisher Scientific database, which suggests it may be used in the manufacturing of various chemicals .
- Method : The compound can be synthesized in a lab and then used as a starting material or intermediate in the synthesis of various chemicals .
- Results : The specific results would depend on the particular chemical being synthesized .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

